molecular formula C9H18N2O B14588508 N-[4-(Dimethylamino)butyl]prop-2-enamide CAS No. 61630-79-3

N-[4-(Dimethylamino)butyl]prop-2-enamide

Cat. No.: B14588508
CAS No.: 61630-79-3
M. Wt: 170.25 g/mol
InChI Key: QYMUDOWMRHNHHP-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)butyl]prop-2-enamide is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.252 g/mol . This compound is known for its unique structure, which includes a dimethylamino group and a prop-2-enamide moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylamino)butyl]prop-2-enamide typically involves the reaction of 4-(dimethylamino)butylamine with acryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)butyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(Dimethylamino)butyl]prop-2-enamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)butyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The prop-2-enamide moiety can undergo various chemical transformations, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Dimethylamino)butyl]prop-2-enamide is unique due to its specific combination of a dimethylamino group and a prop-2-enamide moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

CAS No.

61630-79-3

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-[4-(dimethylamino)butyl]prop-2-enamide

InChI

InChI=1S/C9H18N2O/c1-4-9(12)10-7-5-6-8-11(2)3/h4H,1,5-8H2,2-3H3,(H,10,12)

InChI Key

QYMUDOWMRHNHHP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCNC(=O)C=C

Origin of Product

United States

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